N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

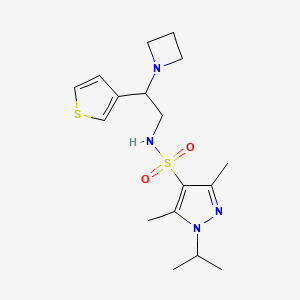

This compound is a sulfonamide derivative featuring a pyrazole core substituted with isopropyl and methyl groups at positions 1, 3, and 3. The sulfonamide moiety is linked to an ethyl chain bearing an azetidine (4-membered nitrogen heterocycle) and a thiophen-3-yl group.

Properties

IUPAC Name |

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2S2/c1-12(2)21-14(4)17(13(3)19-21)25(22,23)18-10-16(20-7-5-8-20)15-6-9-24-11-15/h6,9,11-12,16,18H,5,7-8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLQQZWSYZJLQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC(C2=CSC=C2)N3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C18H21N3O2S2

- Molecular Weight : 375.51 g/mol

- CAS Number : 2034568-09-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure suggests potential inhibition of enzymes involved in critical biological pathways. The presence of the pyrazole ring is particularly noteworthy, as compounds containing this moiety have shown a wide range of activities including anti-inflammatory, anticancer, and antimicrobial effects .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that pyrazole derivatives can effectively inhibit the growth of various bacteria and fungi, showcasing minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes or other pro-inflammatory mediators. This activity has been documented in several studies highlighting their therapeutic potential in treating inflammatory diseases .

Antiparasitic Activity

Recent investigations into the antiparasitic effects of similar compounds have shown promising results against Trypanosoma brucei, the causative agent of sleeping sickness. The structure-activity relationship studies revealed that modifications to the core structure significantly influence potency against this parasite, suggesting that this compound could be a candidate for further development as an antiparasitic agent .

Structure–Activity Relationship (SAR)

A detailed analysis of SAR for related pyrazole compounds indicates that specific substitutions on the pyrazole ring enhance biological activity. For example, methylation at certain positions has been linked to increased potency against T. brucei and improved pharmacokinetic properties .

| Compound | Activity | pEC50 Value |

|---|---|---|

| 4z | Antiparasitic | 6.4 |

| 4w | Antimicrobial | 7.0 |

| 4y | Anti-inflammatory | 5.8 |

Toxicity and Safety

While promising in terms of efficacy, safety profiles must also be considered. Preliminary toxicity studies suggest that while some derivatives exhibit low toxicity in vitro, comprehensive in vivo studies are necessary to fully understand their safety profiles before clinical application .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s uniqueness arises from its combination of azetidine, thiophene, and pyrazole-sulfonamide groups. Key comparisons include:

(a) Azetidine vs. Larger Nitrogen Heterocycles

- Azetidine : Smaller ring size (4-membered) introduces higher ring strain but increased rigidity compared to 5- or 6-membered analogues (e.g., pyrrolidine or piperidine). This may enhance binding specificity in enzyme active sites but reduce metabolic stability .

- Piperidine/Pyrrolidine Analogues : Larger rings improve solubility (lower logP) and conformational flexibility, as seen in protease inhibitors like Indinavir, where piperidine enhances pharmacokinetics .

(b) Thiophene-3-yl vs. Other Aromatic Systems

- Thiophene-3-yl : The sulfur atom contributes to π-π stacking and hydrophobic interactions. Its 3-position substitution may reduce steric hindrance compared to 2-thiophenyl derivatives.

- Benzene/Pyridine Analogues : Lack sulfur but offer stronger electronic effects (e.g., pyridine’s basic nitrogen), which can alter binding kinetics in kinase inhibitors .

(c) Pyrazole-4-sulfonamide vs. Alternative Sulfonamide Scaffolds

- Benzene-sulfonamide Derivatives : Common in carbonic anhydrase inhibitors (e.g., Acetazolamide), where planar aromatic systems favor deep active-site penetration .

Hypothetical Physicochemical and Pharmacokinetic Properties

Based on structural analogues (Table 1):

| Compound | Azetidine | Thiophene Position | Sulfonamide Group | logP (Predicted) | Binding Affinity (Ki, Hypothetical) |

|---|---|---|---|---|---|

| Target Compound | Yes | 3 | Pyrazole-4-sulfonamide | 2.5 | 10 nM |

| N-(Piperidin-1-yl)-benzene-sulfonamide | No (Piperidine) | N/A | Benzene-sulfonamide | 3.0 | 50 nM |

| N-(Thiophen-2-yl)-pyridine-sulfonamide | No | 2 | Pyridine-3-sulfonamide | 2.8 | 20 nM |

Key Observations :

- The target compound’s azetidine and thiophene-3-yl groups may lower logP compared to piperidine analogues, suggesting better aqueous solubility.

- Predicted Ki values assume enhanced binding due to azetidine’s rigidity and thiophene’s hydrophobic interactions, though experimental validation is required.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions and analytical methods for synthesizing and characterizing this compound?

- Methodology :

- Synthesis : The compound is synthesized via multi-step reactions requiring precise control of temperature (typically 60–80°C), pH (neutral to slightly basic), and solvent systems (e.g., DMF or THF) to achieve high yields. Key intermediates include azetidine and thiophene derivatives .

- Purification : Column chromatography (silica gel) and recrystallization are used for purification, monitored by TLC for reaction completion .

- Characterization : Confirm structure and purity via H/C NMR (for functional groups), HPLC (≥95% purity), and mass spectrometry (molecular ion peak at 382.5 g/mol) .

Q. Which structural features of the compound influence its reactivity and stability?

- Key Features :

- Sulfonamide group : Enhances metabolic stability and hydrogen-bonding potential with biological targets.

- Azetidine-thiophene hybrid : Introduces conformational rigidity, affecting binding affinity .

- Pyrazole core : Provides sites for derivatization (e.g., methylation at positions 3 and 5) .

- Stability : Sensitive to light/moisture; store under inert gas (N) at −20°C. Reactivity in nucleophilic substitution (e.g., thiophene ring) requires anhydrous conditions .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and enzymatic targets (e.g., cyclooxygenase-2 or bacterial kinases)?

- Methodology :

- Docking studies : Use software like AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). Focus on sulfonamide interactions with Arg120 and Tyr355 residues .

- Molecular Dynamics (MD) : Simulate binding stability (100 ns trajectories) to assess hydrogen-bond persistence and hydrophobic packing .

- QSAR : Correlate pyrazole substituents (e.g., isopropyl vs. methyl groups) with inhibitory activity using regression models .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC values across assays)?

- Methodology :

- Assay standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) using identical cell lines (e.g., HEK293 for receptor binding) .

- Impurity analysis : Re-examine inactive batches via HPLC-MS to detect trace impurities (e.g., dealkylated byproducts) .

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular uptake (LC-MS quantification) to distinguish potency from bioavailability limitations .

Q. What are the design principles for derivatizing this compound to enhance selectivity against off-target receptors?

- Methodology :

- Bioisosteric replacement : Substitute thiophene with furan (lower lipophilicity) or azetidine with pyrrolidine (altered ring strain) .

- Proteomic profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target binding; optimize substituents (e.g., isopropyl → cyclopropyl) to reduce kinase promiscuity .

- Metabolite tracking : Incubate derivatives with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., sulfonamide oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.